tert-Butyl (4-chloropyridin-2-yl)carbamate
Overview
Description
“tert-Butyl (4-chloropyridin-2-yl)carbamate” is a chemical compound . It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .
Synthesis Analysis
The synthesis of “tert-Butyl (4-chloropyridin-2-yl)carbamate” involves several steps . One method involves the use of hydrogen chloride in 1,4-dioxane at 20℃ for 18 hours . Another method involves the use of trifluoroacetic acid in dichloromethane at 20℃ .Molecular Structure Analysis
The molecular formula of “tert-Butyl (4-chloropyridin-2-yl)carbamate” is C10H13ClN2O2 .Chemical Reactions Analysis
“tert-Butyl (4-chloropyridin-2-yl)carbamate” can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis
“tert-Butyl (4-chloropyridin-2-yl)carbamate” has a molecular weight of 228.68 . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 282.2±25.0 °C at 760 mmHg . The compound is soluble with a solubility of 0.372 mg/ml; 0.00162 mol/l .Scientific Research Applications
Synthesis Techniques
- A palladium-catalyzed amination process facilitates the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones using tert-butyl (2-chloropyridin-3-yl)carbamate, providing a versatile method for creating complex organic structures (Scott, 2006).
Structural Analysis
- The chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, exhibit unique crystal structures featuring hydrogen and halogen bonds, demonstrating their importance in the study of molecular interactions (Baillargeon et al., 2017).
- Structural characteristics of carbamate derivatives, like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, are explored through X-ray diffraction, revealing insights into molecular environments and interactions (Das et al., 2016).
Photoredox Catalysis
- Photoredox catalysis using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate demonstrates a novel approach for synthesizing 3-aminochromones, highlighting the potential of photocatalyzed processes in organic chemistry (Wang et al., 2022).
Chemical Reactions and Interactions
- Research on tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, a similar compound, informs about the role of hydrogen bonds in molecular structure and arrangement (Baillargeon et al., 2014).
- Studies on tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate provide insights into the rhodium-catalyzed enantioselective addition of arylboronic acids, a key reaction in organic synthesis (Storgaard & Ellman, 2009).
Synthesis of Specific Compounds
- Synthesis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, an all-cis trisubstituted pyrrolidin-2-one, illustrates the chemical versatility and potential applications of tert-butyl carbamate derivatives (Weber et al., 1995).
Green Chemistry
- Microwave-assisted synthesis using tert-butyl substituted carbamates, like 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives, demonstrates advancements in green chemistry for the development of antimicrobial agents (Pujari et al., 2019).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(4-chloropyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOQLEMIFREXLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363969 | |
Record name | tert-Butyl (4-chloropyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-chloropyridin-2-yl)carbamate | |
CAS RN |
130721-78-7 | |
Record name | tert-Butyl (4-chloropyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(4-chloropyridin-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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